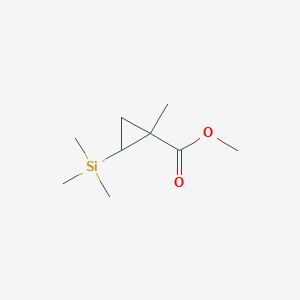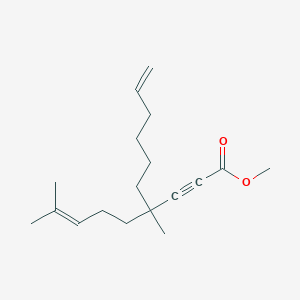
9-Decen-2-ynoic acid, 4-methyl-4-(4-methyl-3-pentenyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Decen-2-ynoic acid, 4-methyl-4-(4-methyl-3-pentenyl)-, methyl ester is a chemical compound with the molecular formula C18H28O2. This compound is known for its unique structure, which includes a decen-2-ynoic acid backbone with methyl and pentenyl substituents. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 9-Decen-2-ynoic acid, 4-methyl-4-(4-methyl-3-pentenyl)-, methyl ester typically involves several steps. One common method includes the alkylation of a suitable precursor with a methylating agent, followed by esterification. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Addition: Addition reactions, particularly with hydrogen or halogens, can occur at the alkyne or alkene sites, leading to the formation of saturated compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
9-Decen-2-ynoic acid, 4-methyl-4-(4-methyl-3-pentenyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Wirkmechanismus
The mechanism by which 9-Decen-2-ynoic acid, 4-methyl-4-(4-methyl-3-pentenyl)-, methyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application, but they often include modulation of biochemical processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 9-Decen-2-ynoic acid, 4-methyl-4-(4-methyl-3-pentenyl)-, methyl ester stands out due to its unique structure and reactivity. Similar compounds include:
Decenoic acids: These compounds share a similar backbone but differ in their substituents and functional groups.
Methyl esters: Other methyl esters may have different alkyl or alkenyl groups, leading to variations in their chemical properties and applications.
Eigenschaften
CAS-Nummer |
880499-68-3 |
|---|---|
Molekularformel |
C18H28O2 |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
methyl 4-methyl-4-(4-methylpent-3-enyl)dec-9-en-2-ynoate |
InChI |
InChI=1S/C18H28O2/c1-6-7-8-9-13-18(4,14-10-11-16(2)3)15-12-17(19)20-5/h6,11H,1,7-10,13-14H2,2-5H3 |
InChI-Schlüssel |
HFJCMNFLWLBKJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(C)(CCCCC=C)C#CC(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


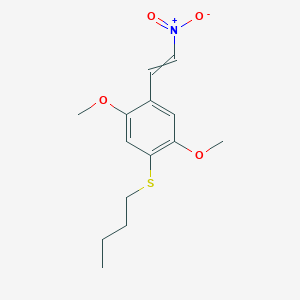
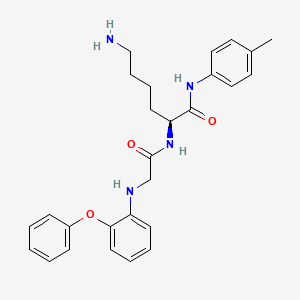
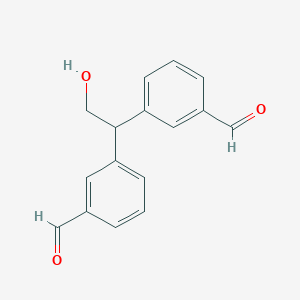
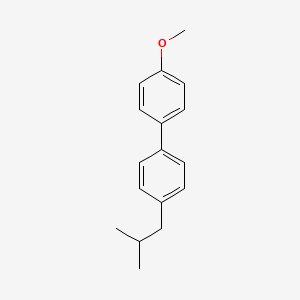
silane](/img/structure/B12605723.png)
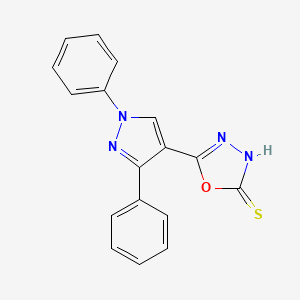
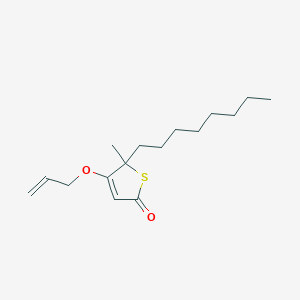
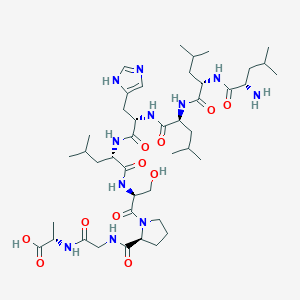
![6-(2-Chloro-4-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12605745.png)
![[(2R,4S,5R)-5-Phenyl-2-(propan-2-yl)pyrrolidine-2,4-diyl]dimethanol](/img/structure/B12605747.png)
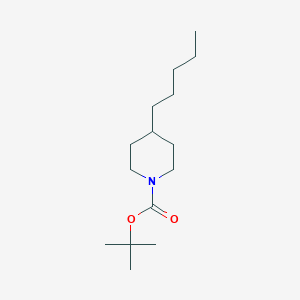
![1,1,1-Tri(propan-2-yl)-N-[3-(triethoxysilyl)propyl]silanamine](/img/structure/B12605768.png)
![2,2'-{1,4-Phenylenebis[(1-methyl-1H-indole-2,3-diyl)]}bis(1,3-benzothiazole)](/img/structure/B12605770.png)
